![molecular formula C11H11NO2 B2808472 3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro- CAS No. 233272-47-4](/img/structure/B2808472.png)

3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-

カタログ番号 B2808472

CAS番号:

233272-47-4

分子量: 189.214

InChIキー: PQFFRQRPJFUMFO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

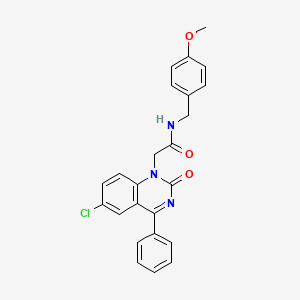

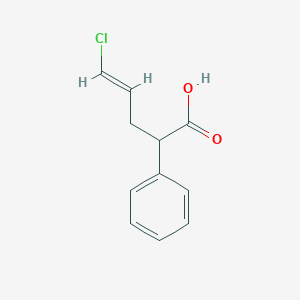

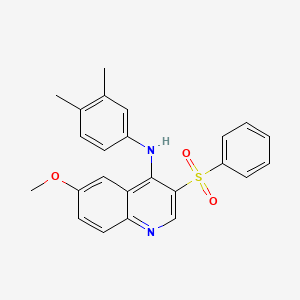

The synthesis of isoquinolin-3-ones, which is a category that includes “3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-”, involves several methods. One method is the rhodium-catalyzed C-H activation/annulation reactions where vinyl acetate emerges as a convenient acetylene equivalent . Another method is the Co (III)-catalyzed redox-neutral annulation of benzamides and acrylamides with vinylene carbonate . A third method involves the KO t Bu-promoted S N Ar reaction of 2-halobenzonitriles with ketones followed by Cu (OAc) 2 -catalyzed cyclization .Molecular Structure Analysis

The molecular structure of “3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-” is based on the isoquinolone scaffold. This scaffold can be arylated using aryliodonium salts as the coupling partners at either the C4 or C8 position . The C4-selective arylation is achieved via an electrophilic palladation pathway, whereas an Ir (III) catalytic system results in C-C bond formation exclusively at the C8 position .Chemical Reactions Analysis

The chemical reactions involving “3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-” are diverse. A palladium-catalyzed C (sp 2 )-H allylation/aminopalladation/β-H elimination/isomerization sequence enables an annulation reaction of N -sulfonyl amides and allylbenzenes to construct isoquinolinones and pyridinones . A Rh-catalyzed redox-neutral annulation of primary benzamides with diazo compounds provides isoquinolinones .科学的研究の応用

- 3H-Oxazolo[3,4-b]isoquinolin-3-one has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and potential clinical applications .

- The compound exhibits neuroprotective effects, making it relevant for neurological disorders. It has been studied for its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These properties could be valuable in conditions like Alzheimer’s disease and Parkinson’s disease .

- 3H-Oxazolo[3,4-b]isoquinolin-3-one has demonstrated anti-inflammatory properties. Researchers have explored its impact on inflammatory pathways, including cytokine modulation and inhibition of NF-κB activation. Such findings suggest potential applications in managing chronic inflammatory diseases .

- Studies have investigated the compound’s antimicrobial activity against bacteria, fungi, and parasites. It may serve as a lead compound for developing novel antimicrobial agents. Researchers are keen on understanding its mode of action and optimizing its efficacy .

- 3H-Oxazolo[3,4-b]isoquinolin-3-one interacts with GABA receptors, affecting neurotransmission. This property has implications for anxiety, epilepsy, and other neurological conditions. Researchers are exploring its potential as a GABAergic modulator .

- The compound’s unique structure makes it an interesting target for chemical biology and medicinal chemistry studies. Researchers investigate its synthesis, derivatization, and interactions with biological targets. These efforts aim to uncover new drug candidates or probe biological processes .

Anticancer Potential

Neuroprotective Properties

Anti-Inflammatory Activity

Antimicrobial Effects

GABA Receptor Modulation

Chemical Biology and Medicinal Chemistry

特性

IUPAC Name |

1,5,10,10a-tetrahydro-[1,3]oxazolo[3,4-b]isoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-11-12-6-9-4-2-1-3-8(9)5-10(12)7-14-11/h1-4,10H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFFRQRPJFUMFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COC(=O)N2CC3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2808389.png)

![6-((4-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2808391.png)

![methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate](/img/structure/B2808392.png)

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(3,5-dimethylphenyl)thiourea](/img/structure/B2808393.png)

![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808401.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2808404.png)

![2,2-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2808407.png)

![4-[(4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidin-1-yl)carbonyl]benzonitrile](/img/structure/B2808409.png)